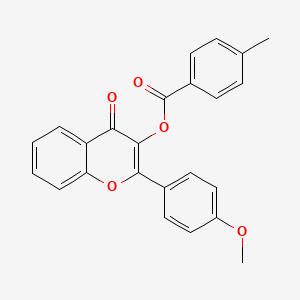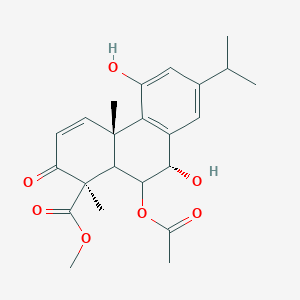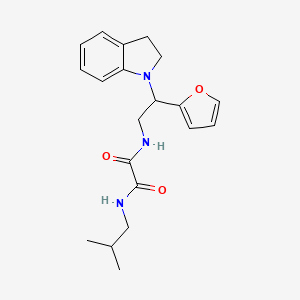![molecular formula C26H32N4O4S B2763735 (Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide CAS No. 716374-63-9](/img/structure/B2763735.png)
(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C26H32N4O4S and its molecular weight is 496.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Mapping with PET ImagingPositron Emission Tomography (PET) imaging studies using radioligands that target specific receptors offer a method to visualize and quantify receptor sites in the human brain. For instance, studies utilizing [11C]WAY-100635 and [18F]MPPF have delineated 5-HT1A receptors in living human brains, demonstrating the potential of PET imaging in studying the pharmacology of drugs acting on the central nervous system (Pike et al., 1995); (Passchier et al., 2000). These studies highlight the utility of PET imaging in researching the central nervous system's pharmacology, which could be applied to study compounds like "(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide."
Understanding Metabolic PathwaysResearch into the metabolism of pharmacologically active compounds is crucial for drug development and safety assessment. Studies have identified and characterized the metabolic profiles of various substances in humans and animal models, providing insights into their biotransformation and the potential effects on their pharmacokinetic properties. For example, the metabolism of L-735,524, a potent HIV-1 protease inhibitor, in human urine has been studied, revealing the pathways of N-dealkylation, oxidation, hydroxylation, and methylation (Balani et al., 1995). Such studies are essential for understanding the disposition, potential side effects, and interactions of new drugs, including "this compound."
Pharmacokinetic Studies
Pharmacokinetic research is vital for determining the absorption, distribution, metabolism, and excretion (ADME) characteristics of pharmaceuticals. Studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, have provided detailed information on its disposition, metabolism, and excretion in humans, highlighting the significance of such research in drug development (Renzulli et al., 2011). Pharmacokinetic studies are crucial for understanding the behavior of new compounds within the body and for optimizing their therapeutic efficacy and safety.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S/c1-4-30(5-2)35(32,33)23-13-14-25(29-15-7-6-8-16-29)24(18-23)28-26(31)21(19-27)17-20-9-11-22(34-3)12-10-20/h9-14,17-18H,4-8,15-16H2,1-3H3,(H,28,31)/b21-17- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHIKTBTDZAQNP-FXBPSFAMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)C(=CC3=CC=C(C=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)/C(=C\C3=CC=C(C=C3)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2763659.png)
![4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2763660.png)


![4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2763663.png)



![2-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetohydrazide](/img/structure/B2763667.png)


![3-amino-N-(3-bromophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2763672.png)

